
Ehmt2-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EHMT2-IN-2は、G9aとしても知られる、ユークロマチンヒストンリジンN-メチルトランスフェラーゼ2(EHMT2)酵素の強力な阻害剤です。この酵素は、リジン9(H3K9)のヒストンH3のメチル化、すなわち遺伝子サイレンシングに関連する修飾に関与しています。 This compoundは、特にエピジェネティクスとがん治療の分野において、科学研究で大きな可能性を示しています .
科学的研究の応用
EHMT2-IN-2 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the role of histone methylation in gene regulation.
Biology: Employed in experiments to understand the epigenetic mechanisms underlying various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases associated with aberrant histone methylation.
Industry: Utilized in the development of new drugs targeting epigenetic modifications
作用機序
EHMT2-IN-2は、EHMT2の活性を阻害することによってその効果を発揮し、それによってリジン9のヒストンH3のメチル化を防ぎます。この阻害は、サイレンシングされた遺伝子の再活性化につながり、遺伝子サイレンシングが重要な役割を果たす疾患では治療効果が期待できます。 This compoundの分子標的には、ヒストンH3タンパク質とEHMT2酵素自体が含まれます .
類似の化合物との比較
類似の化合物
BIX01294: ヒストンメチル化も標的とする別のEHMT2阻害剤です。
UNC0642: がん研究で同様の用途を持つ、強力なEHMT2阻害剤です。
EZH2-EHMT2デュアル阻害剤: EZH2とEHMT2の両方を阻害する化合物で、がん治療における有効性が向上しています
独自性
This compoundは、EHMT2に対する高い効力と選択性によりユニークです。これは、特にがん細胞における薬剤耐性を克服するために、前臨床研究で有望な結果を示しています。 EHMT2を特異的に標的とする能力は、エピジェネティック研究と潜在的な治療用途における貴重なツールとなっています .
将来の方向性
EHMT2 inhibition prevents KrasG12D lung adenocarcinoma (LUAD) tumor formation and propagation and disrupts normal AT2 cell differentiation . Low gene EHMT2 expression in human LUAD correlates with enhanced AT2 gene expression and improved prognosis . These data reveal EHMT2 as a critical regulator of Wnt signaling, implicating Ehmt2 as a potential target in lung cancer and other AT2-mediated lung pathologies .
準備方法
合成経路および反応条件
EHMT2-IN-2は、複素環化合物の形成を伴う一連の化学反応によって合成することができます。合成経路には、通常、アミン置換複素環化合物を出発物質として使用することが含まれます。 反応条件には、通常、ジメチルスルホキシド(DMSO)などの溶媒や触媒の使用が含まれ、目的の生成物の形成を促進します .
工業生産方法
This compoundの工業生産には、高い収率と純度を確保するために最適化された反応条件を使用して、大規模な合成を行うことが含まれます。 この化合物は通常、固体形で製造され、低温で保管することで安定性を維持することができます .
化学反応の分析
反応の種類
EHMT2-IN-2は、その構造中に反応性官能基が存在するため、主に置換反応を受けます。 これらの反応は、阻害剤としての有効性と選択性を向上させるために、化合物を修飾するために不可欠です .
一般的な試薬と条件
This compoundを含む反応で使用される一般的な試薬には、さまざまなアミン、DMSOなどの溶媒、触媒が含まれます。 反応条件には、通常、目的の化学変換を確保するために制御された温度とpHレベルが含まれます .
主要な製品
This compoundを含む反応から生成される主要な生成物は、通常、元の化合物の誘導体であり、EHMT2に対するその阻害活性を向上させるように設計されています。 これらの誘導体は、多くの場合、さまざまな生物学的アッセイでその有効性を試験されます .
科学研究への応用
This compoundは、科学研究において幅広い用途があります。
化学: ヒストンメチル化が遺伝子調節における役割を研究するためのツール化合物として使用されます。
生物学: さまざまな生物学的プロセスの基礎となるエピジェネティックメカニズムを理解するための実験で使用されます。
医学: 異常なヒストンメチル化に関連するがんやその他の疾患の治療における潜在的な治療効果について調査されています。
類似化合物との比較
Similar Compounds
BIX01294: Another EHMT2 inhibitor that also targets histone methylation.
UNC0642: A potent inhibitor of EHMT2 with similar applications in cancer research.
Dual EZH2-EHMT2 Inhibitors: Compounds that inhibit both EZH2 and EHMT2, showing enhanced efficacy in cancer therapy
Uniqueness
EHMT2-IN-2 is unique due to its high potency and selectivity for EHMT2. It has shown promising results in preclinical studies, particularly in overcoming drug resistance in cancer cells. Its ability to specifically target EHMT2 makes it a valuable tool in epigenetic research and potential therapeutic applications .
特性
IUPAC Name |
2-N-[4-methoxy-3-(3-methyl-1H-pyrrolo[2,3-c]pyridin-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-12-9-19(22-3)27-21(24-12)25-14-5-6-18(28-4)16(10-14)20-13(2)15-7-8-23-11-17(15)26-20/h5-11,26H,1-4H3,(H2,22,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRYONWATLLNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)OC)C3=C(C4=C(N3)C=NC=C4)C)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2634812.png)
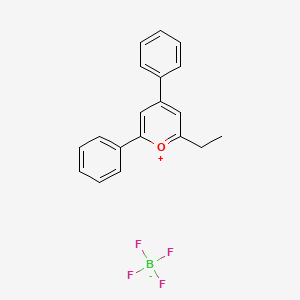
![4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2634814.png)
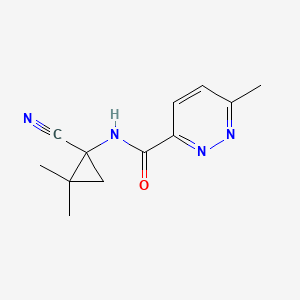
![5-((4-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2634818.png)

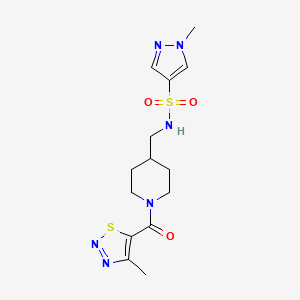
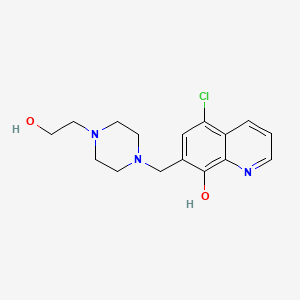
![4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B2634826.png)
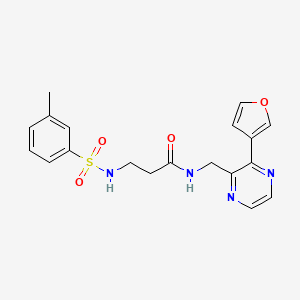

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea](/img/structure/B2634829.png)
![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-methylbenzoate](/img/structure/B2634831.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B2634832.png)
